Bienvenue dans la boutique en ligne BenchChem!

Lmk-235

HDAC Isoform Selectivity Epigenetic Tool Compounds Chemoresistance

LMK-235 is a hydroxamate-based HDAC inhibitor with a novel alkoxyamide connecting unit linker region, delivering preferential nanomolar potency against class IIa isoforms HDAC4 (IC50=11.9 nM) and HDAC5 (IC50=4.2 nM). Unlike broad-spectrum pan-HDAC inhibitors (e.g., vorinostat/SAHA) that exhibit weak class IIa activity and confounding Class I-mediated toxicities, or less potent class IIa inhibitors like TMP269, LMK-235 provides unambiguous HDAC4/5-specific biology for mechanistic studies in cancer, bone metabolism, and inflammation. Retained sub-micromolar potency in cisplatin-resistant models (IC50=0.32 μM in A2780CisR) makes it essential for drug resistance research.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 1418033-25-6
Cat. No. B612164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmk-235
CAS1418033-25-6
SynonymsLMK235;  LMK 235;  LMK-235.
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
InChIInChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyVRYZCEONIWEUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LMK-235 (CAS 1418033-25-6): Potent and Selective HDAC4/5 Inhibitor for Epigenetic Research and Chemoresistance Studies


LMK-235 (N-[[6-(Hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide) is a hydroxamate-based small-molecule histone deacetylase (HDAC) inhibitor that exhibits preferential nanomolar potency against class IIa isoforms HDAC4 and HDAC5 [1]. Characterized by a novel alkoxyamide connecting unit linker region, LMK-235 demonstrates a distinct isoform selectivity profile compared to broad-spectrum pan-HDAC inhibitors, making it a valuable tool for dissecting HDAC4/5-specific biology in cancer, bone metabolism, and inflammation [2].

Why LMK-235 Cannot Be Readily Substituted by Other HDAC Inhibitors in Critical Experimental Workflows


The HDAC inhibitor landscape is highly heterogeneous, with distinct compounds exhibiting vastly different isoform selectivity, off-target profiles, and functional consequences. Broad-spectrum pan-HDAC inhibitors like vorinostat (SAHA) potently inhibit Class I enzymes but show weak activity against HDAC4/5, while other class IIa inhibitors like TMP269 exhibit less potent HDAC4/5 inhibition or different cellular potency profiles [1][2]. Substituting LMK-235 with a non-selective HDAC inhibitor confounds interpretation of HDAC4/5-specific biology and introduces confounding Class I-mediated toxicities, whereas using a less potent class IIa inhibitor may fail to recapitulate the same magnitude of cellular response. Direct, head-to-head quantitative comparisons are essential for selecting the appropriate tool compound for experiments requiring selective and potent HDAC4/5 inhibition [3].

LMK-235 (1418033-25-6): Quantified Differentiation from HDAC Inhibitor Comparators


Nanomolar HDAC4/5 Inhibition and Selectivity Profile: LMK-235 vs. Pan-HDAC Inhibitor Vorinostat (SAHA)

LMK-235 potently inhibits HDAC4 and HDAC5 at low nanomolar concentrations, whereas the clinically approved pan-HDAC inhibitor vorinostat (SAHA) exhibits negligible activity against these isoforms in the same concentration range . LMK-235 inhibits HDAC5 with an IC50 of 4.22 nM and HDAC4 with an IC50 of 11.9 nM. In contrast, vorinostat inhibits HDAC4 and HDAC5 only in the higher micromolar range . The selectivity window of LMK-235 for HDAC4/5 over Class I HDACs (HDAC1, HDAC2) ranges from approximately 27-fold to 74-fold .

HDAC Isoform Selectivity Epigenetic Tool Compounds Chemoresistance

Superior Cytotoxic Activity in Chemoresistant Ovarian Cancer Models: LMK-235 vs. Vorinostat (SAHA)

In a direct cellular comparison, LMK-235 demonstrated comparable inhibition of cellular HDAC activity to vorinostat in a pan-HDAC assay, yet it exhibited markedly enhanced cytotoxic effects against human cancer cell lines A2780, Cal27, Kyse510, and MDA-MB-231 . In the cisplatin-resistant A2780CisR ovarian cancer cell line, LMK-235 showed a cytotoxic IC50 of 0.32 μM, while retaining activity in the parental A2780 line (IC50 = 0.49 μM) . This contrasts with vorinostat's generally higher micromolar IC50 values in solid tumor cell lines and its reduced efficacy in chemoresistant contexts.

Ovarian Cancer Cisplatin Resistance Cytotoxicity

Quantified Potentiation of Cisplatin Cytotoxicity: LMK-235 Sensitization in Multiple Cancer Cell Lines

LMK-235 significantly enhances the cytotoxic effects of cisplatin across multiple cancer cell lines, including those with intrinsic or acquired platinum resistance . In breast cancer MDA-MB-231 cells, LMK-235 inhibited HDAC activity with an IC50 of 0.46 μM in sensitive cells and 0.41 μM in cisplatin-resistant variants. In tongue cancer Cal27 cells, the IC50 was 0.36 μM for both sensitive and resistant lines. In esophageal cancer Kyse510 cells, IC50 values were 1.0 μM (sensitive) and 0.35 μM (resistant) . This sensitization is not observed with all HDAC inhibitors and is linked to the selective HDAC4/5 inhibition profile.

Chemosensitization Combination Therapy Platinum Resistance

In Vivo Dual Action on Bone Remodeling: LMK-235 Suppresses Osteoclastogenesis and Promotes Osteoblastogenesis

In a lipopolysaccharide (LPS)-induced calvarial osteolysis mouse model, LMK-235 demonstrated a dual beneficial effect on bone remodeling: it inhibited osteoclast differentiation and maturation while simultaneously promoting osteoblast mineralization [1]. Mechanistically, this effect is attributed to HDAC4 inhibition, which regulates NF-κB and p-Smad2/3 signaling in osteoclasts and upregulates Runx2 expression in osteoblasts [1]. In vivo, LMK-235 administration alleviated LPS-induced bone loss and promoted the repair of bone defects [1]. This dual action on both bone resorption and formation is a differentiating feature not commonly observed with other HDAC inhibitors that primarily affect one arm of bone metabolism.

Bone Metabolism Osteoporosis In Vivo Pharmacology

High-Impact Research and Procurement Applications for LMK-235 (1418033-25-6)


Dissecting HDAC4/5-Specific Biology in Chemoresistant Ovarian Cancer

Utilize LMK-235 (IC50 = 0.32 μM in A2780CisR cells) as a selective HDAC4/5 inhibitor to investigate mechanisms of cisplatin resistance and test combination therapies with platinum agents . Its retained sub-micromolar potency in resistant models, in contrast to pan-HDAC inhibitors, enables unambiguous attribution of effects to HDAC4/5 inhibition .

In Vivo Bone Remodeling Studies Targeting Osteoporosis and Osteolysis

Employ LMK-235 in preclinical rodent models of bone loss or defect repair to exploit its unique dual action on osteoclasts and osteoblasts [1]. The compound's demonstrated in vivo efficacy in LPS-induced calvarial osteolysis supports its use as a tool to validate HDAC4 as a target for metabolic bone diseases [1].

Epigenetic Tool Compound for KMT2A-Rearranged Leukemia Research

Deploy LMK-235 in vitro to recapitulate the phenotype of HDAC4/5 knock-down in KMT2A-rearranged ALL cell lines and primary patient samples [2]. While in vivo efficacy in xenograft models is limited, its potent in vitro activity (nanomolar range) makes it suitable for mechanistic studies and target validation [2].

Chemosensitization Studies in Solid Tumors with Intrinsic Cisplatin Resistance

Use LMK-235 in combination with cisplatin in breast (MDA-MB-231), tongue (Cal27), and esophageal (Kyse510) cancer models to quantify the degree of sensitization (IC50 shifts) and investigate HDAC4/5-dependent pathways that modulate platinum sensitivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lmk-235

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.